molecular formula C11H18O6 B2490107 Methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2,-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate CAS No. 55036-19-6

Methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2,-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate

Cat. No. B2490107
CAS RN: 55036-19-6
M. Wt: 246.259
InChI Key: ZGJOCLHQJXNUJE-WPYKOPORSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2,-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate involves multiple steps, including condensation, hydrolysis, and esterification reactions. These processes often require precise conditions to ensure the correct stereochemistry and functional group incorporation. For example, compounds with similar structural features have been synthesized through reactions involving key steps like hydrolysis of ester precursors and subsequent condensation with various diisocyanates to form polyurethanes containing specific chromophore groups (Lee & Park, 2002)(Lee & Park, 2002).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice and the molecule's stereochemistry. The crystal and molecular structure analysis often reveals the presence of intramolecular hydrogen bonding and other non-covalent interactions that influence the compound's stability and reactivity (Makaev et al., 2006)(Makaev et al., 2006).

Chemical Reactions and Properties

This compound can undergo various chemical reactions, including esterification, hydrolysis, and reactions with nucleophiles, due to the presence of functional groups like esters and alcohols. These reactions can be utilized to modify the compound or introduce new functional groups, expanding its utility in synthetic chemistry. For instance, the reactivity of similar compounds with nucleophiles has been explored to develop new materials with potential applications in nonlinear optics (Lee & Park, 2002)(Lee & Park, 2002).

Scientific Research Applications

Crystal Structure and Stereochemistry

  • Crystal Structure Analysis : A study on a related compound, "1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-α-l-sorbofuranose", demonstrated the determination of absolute structure and relative stereochemistry through X-ray crystallography. This method helps in understanding the precise molecular configuration of complex organic compounds like Methyl [(3aS,4S,6R,6aR)-6-(hydroxymethyl)-2,2,-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate (Reed et al., 2013).

Applications in Organic Synthesis

  • Julia–Kocienski Reagent Synthesis : The carbohydrate-derived Julia–Kocienski reagent, synthesized from d-ribose, was investigated for olefination reactions. This indicates the compound's potential role in the synthesis of complex organic molecules (Bull & Kunz, 2014).

  • Chemoenzymatic Synthesis : A study on racemic syn-ethyl (E)-2-(2,2-dimethyl-6-styryl-1,3-dioxan-4-yl)acetate highlights its use in chemoenzymatic synthesis, contributing to the production of pharmaceutical compounds like rosuvastatin (Ramesh et al., 2017).

  • Hybrid Heterocycles Synthesis : Microwave-assisted synthesis techniques have been employed to create novel hybrid heterocycles, showcasing the compound's utility in developing potential anticancer agents (Srinivas et al., 2017).

Niche Applications

  • Natural Product Synthesis : The compound has been used in attempts to construct the basic skeleton of natural products like eleutherobin, demonstrating its role in the synthesis of complex natural molecules (Scalabrino et al., 2003).

  • Mannose Thiazolidinones Synthesis : The synthesis of mannose thiazolidinone derivatives from a related carbohydrate derivative has been explored, indicating potential in antimicrobial and nematicidal applications (Srinivas, 2018).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. As it is used for pharmaceutical testing , its mechanism of action would likely depend on the specific context of the test.

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it, especially given its use in pharmaceutical testing .

Future Directions

The future directions of this compound are not specified in the search results. Given its use in pharmaceutical testing , it is likely that future research will continue to explore its potential applications in this field.

properties

IUPAC Name

methyl 2-[(3aR,4R,6S,6aS)-4-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O6/c1-11(2)16-9-6(4-8(13)14-3)15-7(5-12)10(9)17-11/h6-7,9-10,12H,4-5H2,1-3H3/t6-,7+,9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJOCLHQJXNUJE-WPYKOPORSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)CO)CC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2[C@@H](O[C@@H]([C@H]2O1)CO)CC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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